1,2,4-Oxadiazole-3-carbonyl chloride
Overview
Description
1,2,4-Oxadiazole-3-carbonyl chloride is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of an acyl hydrazide with a carboxylic acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) can yield the desired oxadiazole compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Phosphorus Oxychloride (POCl₃): Used as a dehydrating agent in the synthesis of oxadiazoles.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions with nucleophiles.
Complex Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
1,2,4-Oxadiazole-3-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antiviral, antitumor, and anti-inflammatory activities.
Materials Science: The compound is utilized in the development of advanced materials, such as electroluminescent and electron-transport materials.
Agrochemicals: It is employed in the design of novel pesticides and herbicides with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-3-carbonyl chloride involves its ability to interact with various molecular targets and pathways:
Comparison with Similar Compounds
1,2,4-Oxadiazole-3-carbonyl chloride can be compared with other oxadiazole derivatives:
1,3,4-Oxadiazole: Another isomer with different reactivity and applications.
1,2,3-Oxadiazole: Less stable and less commonly used due to its instability.
1,2,5-Oxadiazole: Also less stable and less frequently encountered in medicinal chemistry.
The uniqueness of this compound lies in its balanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,2,4-oxadiazole-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN2O2/c4-2(7)3-5-1-8-6-3/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAXISHDBYNILI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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